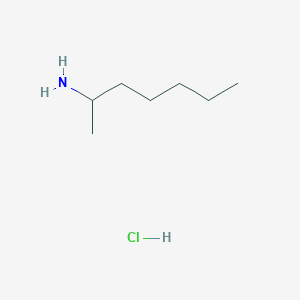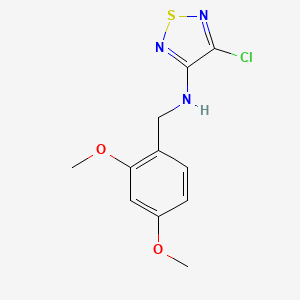
Heptan-2-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heptan-2-amine hydrochloride is an organic compound that belongs to the class of amines. It is a derivative of heptane, where an amino group is attached to the second carbon atom, and it is often found in its hydrochloride salt form. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Heptan-2-amine hydrochloride can be synthesized through several methods. One common approach involves the reaction of heptan-2-one with ammonia or an amine in the presence of a reducing agent such as lithium aluminum hydride. The reaction typically occurs in an organic solvent like diethyl ether, followed by acidification with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic hydrogenation of heptan-2-nitrile. This process uses a metal catalyst, such as palladium on carbon, under high pressure and temperature conditions. The resulting amine is then treated with hydrochloric acid to obtain the hydrochloride salt .
Analyse Des Réactions Chimiques
Types of Reactions
Heptan-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like acyl chlorides or acid anhydrides are used in the presence of a base such as pyridine
Major Products Formed
Oxidation: Nitrosoheptane or nitroheptane.
Reduction: Secondary or tertiary heptan-2-amines.
Substitution: Heptan-2-amide or other substituted derivatives
Applications De Recherche Scientifique
Heptan-2-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of various chemicals.
Biology: The compound is studied for its potential effects on biological systems, including its role as a neurotransmitter or neuromodulator.
Medicine: Research explores its potential therapeutic applications, such as in the treatment of certain neurological disorders.
Industry: It is used in the manufacture of pharmaceuticals, agrochemicals, and other industrial products .
Mécanisme D'action
The mechanism of action of heptan-2-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. It can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may interact with neurotransmitter receptors in the brain, affecting signal transmission and neuronal activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Mecamylamine hydrochloride: A similar compound with a bicyclic structure, used as an antihypertensive agent.
Tuaminoheptane: Another related compound, known for its vasoconstrictive properties .
Uniqueness
Heptan-2-amine hydrochloride is unique due to its specific structure and the position of the amino group on the second carbon atom. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
6159-35-9 |
|---|---|
Formule moléculaire |
C7H18ClN |
Poids moléculaire |
151.68 g/mol |
Nom IUPAC |
heptan-2-amine;hydrochloride |
InChI |
InChI=1S/C7H17N.ClH/c1-3-4-5-6-7(2)8;/h7H,3-6,8H2,1-2H3;1H |
Clé InChI |
JOPQZCZKKFHRNT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(C)N.Cl |
Numéros CAS associés |
123-82-0 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 5-methoxy-3-methyl-2-(((trifluoromethyl)sulfonyl)oxy)imidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B13913154.png)






![N'-[9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methyl-6-oxopurin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B13913198.png)
![2,7-Diazaspiro[4.5]decane-6,8-dione](/img/structure/B13913202.png)


![6'-Nitro-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-isoquinoline]](/img/structure/B13913215.png)


